

An In-depth Technical Guide to the Physical Properties of Ibuprofen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(4-Hydroxyphenyl)propionitrile*

Cat. No.: *B013598*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point, boiling point, and solubility is critical for drug development, formulation, quality control, and ensuring bioavailability. This document outlines these key parameters, details the experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.

Core Physical and Chemical Properties

Ibuprofen, chemically known as (\pm) -2-(*p*-isobutylphenyl)propionic acid, is a white crystalline solid.^[1] Its fundamental physical properties are crucial for predicting its behavior during manufacturing and in physiological systems. At room temperature, ibuprofen is a solid and is typically manufactured in tablet or capsule form.^[2]

Table 1: Key Physical Properties of Ibuprofen

Property	Value	Conditions/Notes
Melting Point	75-78 °C[1]	A range is often cited; pure substances typically have a sharp melting point.
Boiling Point	157 °C[3]	---
Appearance	White, crystalline powder[2]	Odorless and stable.[3][4]
Molecular Weight	206.28 g/mol [2]	---

| pKa | 4.4-5.2 | As a carboxylic acid, its ionization and solubility are pH-dependent.[2] |

Table 2: Solubility Profile of Ibuprofen

Solvent	Solubility	Temperature
Water	21 mg/L[3]	25 °C[1]
Ethanol	50 mg/mL[1]	Not Specified
90% Ethanol	66.18 g/100 mL[1]	40 °C[1]
Methanol	Very Soluble[1]	Not Specified
Acetone	Very Soluble[1]	Not Specified

| Dichloromethane| Very Soluble[1] | Not Specified |

Ibuprofen's poor water solubility (<1 mg/mL) is a key challenge in formulation.[5] As a carboxylic acid, its solubility is highly dependent on pH; it is more soluble in alkaline solutions where the acid group is deprotonated.[2][4] It is much more soluble in organic solvents and aqueous-alcohol mixtures.[4][5]

Experimental Protocols

Accurate and reproducible measurement of physical properties is essential for regulatory compliance and consistent product performance. The following are standard protocols for

determining the melting point and solubility of a solid active pharmaceutical ingredient (API) like Ibuprofen.

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, as detailed in the United States Pharmacopeia (USP).[\[6\]](#)[\[7\]](#)

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The melting range is the temperature from the first observation of liquid (onset) to the temperature at which the substance is completely liquid (clear point).[\[7\]](#) Pure substances exhibit a sharp melting range, while impurities typically depress the melting point and broaden the range.

Methodology:

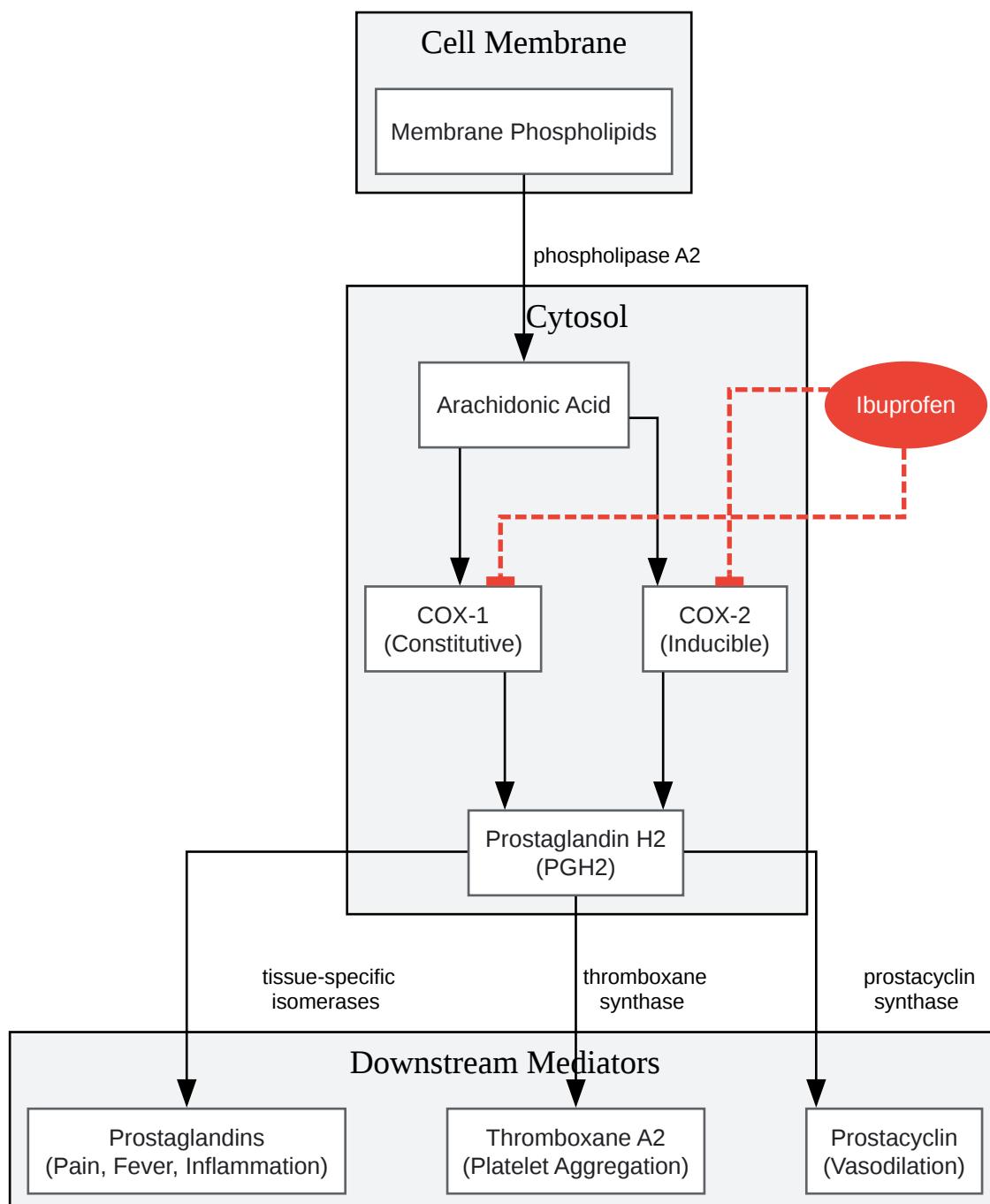
- **Sample Preparation:** The Ibuprofen sample must be finely powdered and thoroughly dried, for example, in a vacuum desiccator over silica gel for 24 hours.[\[7\]](#)
- **Capillary Loading:** A sufficient amount of the dry powder is packed into a USP-compliant capillary tube (approx. 10 cm long, 0.8-1.2 mm internal diameter) to form a column 2.5-3.5 mm high when compacted by tapping.[\[7\]](#)
- **Apparatus Setup:** The loaded capillary is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital sensor.[\[8\]](#)
- **Heating and Observation:**
 - The apparatus is heated rapidly to a temperature approximately 5-10°C below the expected melting point of Ibuprofen (around 65-70°C).[\[7\]](#)[\[9\]](#)
 - The heating rate is then reduced to a slow, constant rate, typically 1°C/minute, to ensure thermal equilibrium.[\[7\]](#)[\[9\]](#)
 - The sample is observed carefully through a magnifying lens.
- **Data Recording:**

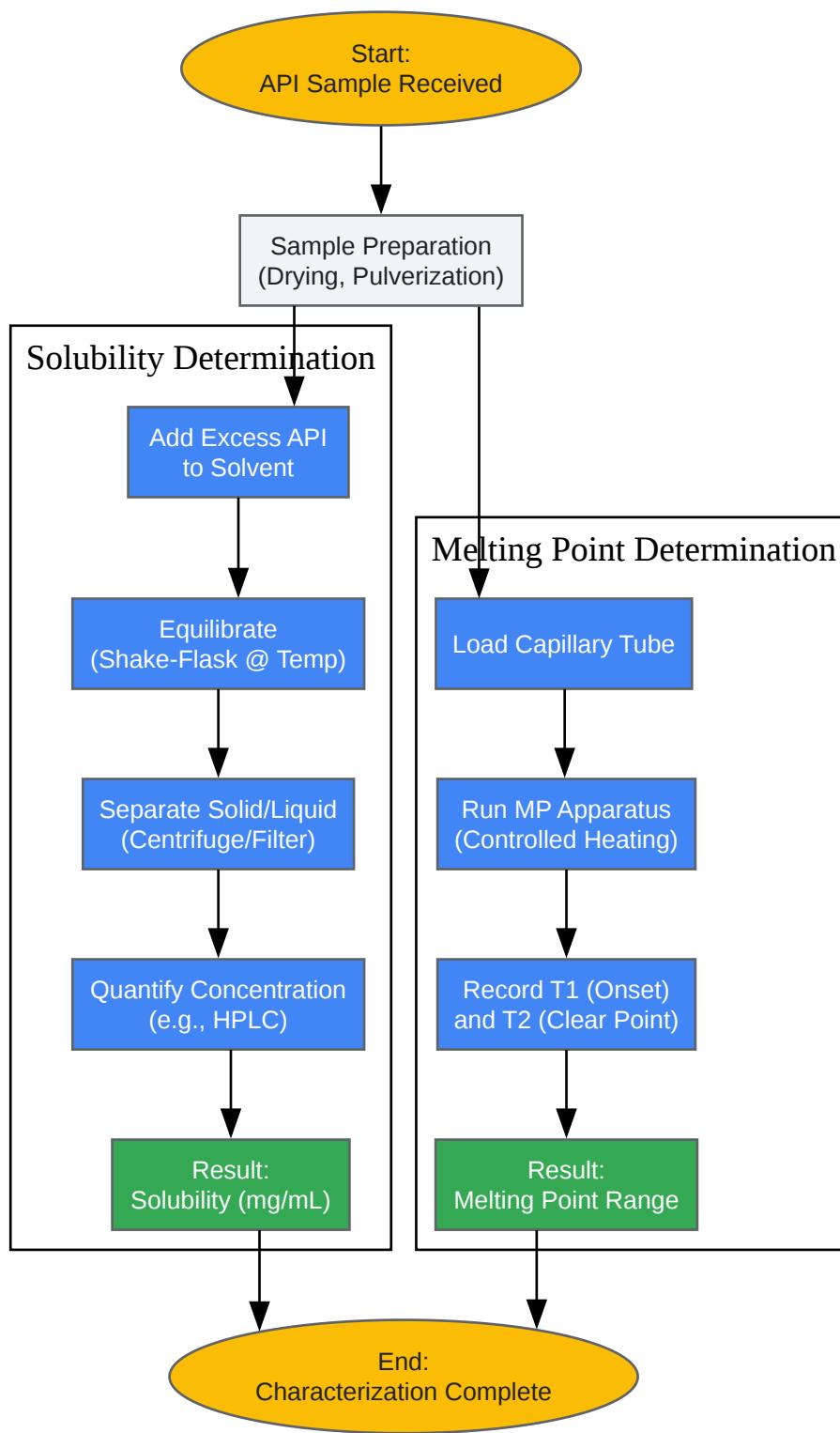
- T1 (Onset): The temperature at which the column of powder is first observed to collapse or shrink is recorded.[7]
- T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid is recorded.[7]
- The melting range is reported as T1 - T2. For pharmacopeial purposes, the "melting point" is often the clear point.[7]

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[10][11]

Principle: An excess amount of the solid solute (Ibuprofen) is agitated in a specific solvent system for a prolonged period, allowing it to reach equilibrium. The concentration of the dissolved API in the resulting saturated solution is then quantified.[10][12]

Methodology:


- **System Preparation:** A predetermined volume of the solvent (e.g., purified water, pH 7.4 buffer, ethanol) is added to a flask or vial.
- **Addition of Solute:** An excess amount of solid Ibuprofen is added to the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid remains undissolved at the end of the experiment.[10]
- **Equilibration:** The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12][13] The mixture is agitated for a sufficient time to reach equilibrium, which can take from 24 to 72 hours.[14] Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24h, 48h) until the value remains constant.[14]
- **Phase Separation:** Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a fine-pore, non-adsorptive filter (e.g., 0.45 µm PVDF).[15]
- **Quantification:** The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid


Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

- Reporting: The measured concentration is reported as the solubility of Ibuprofen in the specific solvent at the specified temperature. For BCS classification, this is performed across a pH range of 1.2 to 6.8.[14]

Mandatory Visualizations

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2 that mediate pain and inflammation. [18][19] By blocking this conversion, Ibuprofen reduces the synthesis of these inflammatory mediators.[20]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ibuprofen, (+)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 5. news-medical.net [news-medical.net]
- 6. scribd.com [scribd.com]
- 7. thinksrs.com [thinksrs.com]
- 8. uspbpep.com [uspbpep.com]
- 9. mt.com [mt.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. who.int [who.int]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 18. ClinPGx [clinprix.org]
- 19. news-medical.net [news-medical.net]
- 20. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ibuprofen]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013598#physical-properties-melting-point-boiling-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com